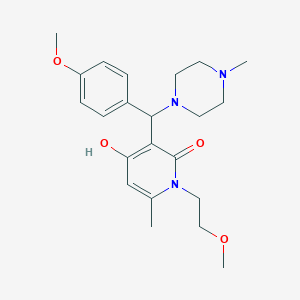

4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Features

The compound features a pyridine ring substituted with hydroxy, methoxy, and piperazine moieties, contributing to its biological activity. The presence of multiple functional groups enhances its potential for diverse interactions within biological systems.

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may influence mood regulation .

Anticancer Potential

Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. Preliminary investigations into this compound's cytotoxic effects on various cancer cell lines are underway, demonstrating promise as a potential anticancer agent .

Drug Development

Lead Compound for Synthesis

This compound serves as a lead structure for the development of new pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as anxiety and depression .

Biochemical Research

Enzyme Inhibition Studies

The unique structure allows for the investigation of enzyme inhibition mechanisms, particularly in metabolic pathways involving cytochrome P450 enzymes. Such studies can provide insights into drug metabolism and interactions .

Material Science

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced properties for use in drug delivery systems. The incorporation of this molecule into polymer matrices could improve the stability and release profiles of therapeutic agents .

Case Study 1: Antidepressant Activity Assessment

A recent study evaluated the antidepressant-like effects of related pyridine derivatives in animal models. The results indicated significant reductions in depressive behaviors, suggesting that the target compound may exhibit similar pharmacological effects due to its structural similarities.

| Study Aspect | Details |

|---|---|

| Model | Rodent model |

| Dosage | 10 mg/kg |

| Outcome | Significant reduction in immobility time |

Case Study 2: Cytotoxicity Evaluation

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed a dose-dependent decrease in cell viability, indicating potential anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Analyse Des Réactions Chimiques

Pyridinone Core Reactions

The pyridinone ring is a key site for electrophilic substitution due to its electron-rich aromatic system.

-

Oxidation : The 4-hydroxy group can oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), forming a quinone-like structure.

-

Tautomerism : The 2H-pyridinone exists in equilibrium with its enol tautomer, influencing reactivity in hydrogen-bonding environments.

Example Reaction :

4-Hydroxy-pyridinoneCrO3/H2SO44-Oxo-pyridinone[1]

Piperazine Ring Modifications

The 4-methylpiperazine moiety enables nitrogen-centered reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For example:

Piperazine+R-X→N-Alkylated Piperazine[7][8] -

Protonation : The tertiary amine nitrogen protonates in acidic media, enhancing solubility or enabling salt formation .

Conditions :

Hydroxy and Methoxy Group Reactions

-

Esterification : The 4-hydroxy group reacts with acetic anhydride to form an acetate ester.

-

Demethylation : Methoxy groups undergo cleavage with BBr₃ or HI, yielding phenolic derivatives .

Example :

-OCH3BBr3-OH[5]

Cross-Coupling Reactions

The aromatic methoxyphenyl group may participate in Suzuki-Miyaura couplings if halogenated. For example, bromination at the para position could enable coupling with boronic acids .

Typical Conditions :

Degradation and Stability

-

Hydrolysis : The methoxyethyl side chain may hydrolyze under acidic/basic conditions, releasing ethylene glycol and forming a carboxylic acid.

-

Photodegradation : The conjugated pyridinone system is prone to UV-induced degradation, necessitating light-protected storage.

Mechanistic Insights

Propriétés

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4/c1-16-15-19(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-5-7-18(29-4)8-6-17/h5-8,15,21,26H,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAUAUDDGXVNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.